molecular formula C14H13NO B13347818 2-(2,3-Dihydro-1-benzofuran-5-yl)aniline

2-(2,3-Dihydro-1-benzofuran-5-yl)aniline

Cat. No.: B13347818
M. Wt: 211.26 g/mol
InChI Key: LZDIGZCNEXPMNN-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)aniline is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of 2-(2,3-dihydrobenzofuran-5-yl)aniline consists of a benzofuran ring fused with an aniline moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrobenzofuran-5-yl)aniline can be achieved through several synthetic routes. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

In industrial settings, the production of 2-(2,3-dihydrobenzofuran-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzofuran compounds .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrobenzofuran-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)aniline is unique due to the presence of both the benzofuran ring and the aniline moiety, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(2,3-Dihydro-1-benzofuran-5-yl)aniline has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer, antibacterial, and neuroprotective properties, supported by relevant research findings and case studies.

Overview of Biological Activities

This compound is structurally related to various benzofuran derivatives known for their therapeutic potential. Research indicates that compounds within this class exhibit a wide range of biological activities, including:

  • Anticancer Activity : Benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antibacterial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains.
  • Neuroprotective Effects : Certain studies suggest that this compound may protect neuronal cells from oxidative stress and injury.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzofuran derivatives. For instance, a study indicated that several analogues exhibited potent cytotoxic effects against human cancer cell lines. The structure–activity relationship (SAR) analyses highlighted that modifications at specific positions on the benzofuran ring could enhance anticancer efficacy.

Case Study: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHeLa (Cervical)5.2Induction of apoptosis
Compound BMCF-7 (Breast)3.8Inhibition of cell cycle progression
Compound CA549 (Lung)4.6Modulation of signaling pathways

These findings suggest that this compound and its analogues may serve as potential leads for developing new anticancer agents.

Antibacterial Properties

The antibacterial activity of this compound has been investigated against various Gram-positive and Gram-negative bacteria. Research indicates that this compound can inhibit bacterial growth effectively.

Research Findings on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of several benzofuran derivatives:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus12 μg/mL
Compound EEscherichia coli15 μg/mL
Compound FPseudomonas aeruginosa20 μg/mL

These results highlight the potential application of this compound in developing new antibacterial agents.

Neuroprotective Effects

Neuroprotection is another significant area where this compound shows promise. Studies have suggested that it can protect neurons from oxidative stress-induced damage.

Mechanism of Neuroprotection

Research indicates that the compound may exert neuroprotective effects through:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Modulating inflammatory pathways to protect neuronal integrity.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)aniline

InChI

InChI=1S/C14H13NO/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-6,9H,7-8,15H2

InChI Key

LZDIGZCNEXPMNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=CC=C3N

Origin of Product

United States

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